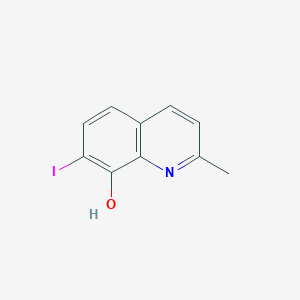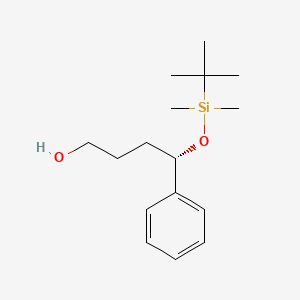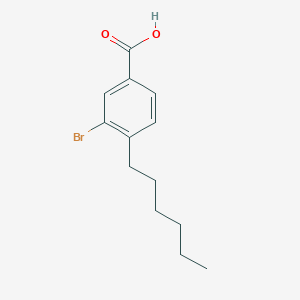
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, and this compound is no exception. It is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using reagents like chlorine and fluorine sources.
Alkyne Addition: The prop-2-yn-1-yl group is introduced via an alkyne addition reaction, often using propargyl bromide.
Oxidation: The final step involves oxidation to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like recrystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Halogen substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Derivatives with different substituents replacing the halogens.
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential as a therapeutic agent.
Medicine: Investigated for its efficacy against various bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to bacterial cell death. The presence of chloro and fluoro groups enhances its binding affinity and potency.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity.
Norfloxacin: Used for urinary tract infections.
Uniqueness
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced biological activity and specificity. Its structure allows for targeted interactions with bacterial enzymes, making it a potent antibacterial agent.
Propiedades
Número CAS |
134478-75-4 |
|---|---|
Fórmula molecular |
C13H7ClFNO3 |
Peso molecular |
279.65 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H7ClFNO3/c1-2-3-16-6-8(13(18)19)12(17)7-4-10(15)9(14)5-11(7)16/h1,4-6H,3H2,(H,18,19) |
Clave InChI |
IEVUQFZEDWGPAQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)
![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)


![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)



![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)

![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)

